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Clinical Trial Design and Key Findings

The foundational evidence for leniolisib comes from a global, phase 3, randomized, triple-blinded,

placebo-controlled trial (NCT02435173) [1].

e Participants: 31 patients aged 12 years and older with genetically confirmed APDS.
¢ Intervention: Participants were randomized in a 2:1 ratio to receive either 70 mg of leniolisib or a
placebo orally, twice daily for 12 weeks.
¢ Primary Outcomes: The trial had two co-primary endpoints, both measured at Day 85:
o Reduction in lymphadenopathy (measured as the change in the sum of product diameters of

index lymph nodes).
o Improvement in immunodeficiency (measured as the change in the percentage of naive B cells

out of total B cells).

The trial successfully met both co-primary endpoints, indicating that leniolisib effectively addresses both the

immune dysregulation and deficiency characteristic of APDS [1].

The table below summarizes the key efficacy and safety results from the phase 3 trial.
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Leniolisib Placebo Adjusted Mean
Outcome Measure . P-value
Group Group Difference (95% CI)
v Co-primary Endpoints
Reduction in Lymph Node Decreased Minimal -0.25 (-0.38, -0.12) 0.0006 [1]
Size (log10-transformed) Change
Increase in Naive B cells (% Increased Decreased 37.30 (24.06, 50.54) 0.0002 [1]
of total B cells)
v Secondary Endpoints
Reduction in Spleen Volume Decreased Minimal -186.0 (-297.0, -76.2) 0.0020 [1]
(3D, cm3) Change
v Safety Profile
Treatment-related Adverse 23.8% 30.0% Not Applicable Not
Events (AES) Reported [1]
Serious Adverse Events None Not Not Applicable Not
(SAEs) Reported Specified Reported [1]

Beyond the initial 12-week trial, a long-term externally controlled study compared leniolisib with standard

of care (data from the ESID registry). This analysis showed that leniolisib treatment led to a significant

reduction in the annual rate of respiratory tract infections and a sustained decrease in serum IgM levels

compared to standard care, highlighting its potential for long-term disease management [2].

Detailed Experimental Protocols

For research and reproducibility, the core methodologies used in the trial to assess the primary endpoints are

outlined below.

e 1. Lymph Node Measurement
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o Imaging Technique: The size of index lymph nodes was measured using computed
tomography (CT) or magnetic resonance imaging (MRI) scans [1].

o Selection of Index Nodes: Up to six of the largest lymph nodes were selected as "index
nodes" according to standardized Cheson criteria [1].

o Measurement and Analysis: The sum of the product of the perpendicular diameters
(SPD) of these index nodes was calculated. The change from baseline was analyzed after
log10-transformation to normalize the data [1].

e 2. Flow Cytometry for B-cell Subsets

o Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from patients' blood
samples [1].

o Staining: Cells were stained with fluorescently labeled antibodies against cell surface
markers to distinguish different B-cell subsets. Key markers for identifying naive B cells
typically include CD19+ (pan-B cell), CD20+, CD27-, IgD+ [1].

o Analysis: The stained cells were analyzed using a flow cytometer. The percentage of naive B
cells was determined as a proportion of the total CD19+ or CD20+ B-cell population [1].

PI3Kd Signaling Pathway in APDS and Leniolisib's
Mechanism

The following diagram illustrates the pathological signaling in APDS and how leniolisib exerts its

therapeutic effect.
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This diagram shows that gain-of-function mutations in genes encoding the PI3K6 complex lead to its

hyperactivation [1]. This results in excessive downstream signaling through the AKT/mTOR pathway, which
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disrupts normal lymphocyte development and function [1]. The clinical consequences include
lymphadenopathy, an imbalance in immune cell subsets (like reduced naive B cells), and immunodeficiency
[1]. Leniolisib, as a selective PI3K§ inhibitor, binds to and inhibits the overactive enzyme, thereby restoring

a more balanced immune response [1] [3].

Profile of Leniolisib Among PI3K Inhibitors

Leniolisib belongs to a class of drugs that target Phosphoinositide 3-Kinases. Its distinction lies in its high
selectivity for the delta (8) isoform, which is primarily expressed in hematopoietic cells [3]. This makes it

particularly suitable for treating primary immunodeficiencies like APDS.

The table below compares leniolisib with other approved PI3K inhibitors, highlighting its specific use and

favorable safety profile in its indicated disease.

Drug ) ) o Common Serious Adverse
Primary Target(s)  Primary Indication(s)

Name Events (Grade =3)

Leniolisib  PI3Kd (highly Activated PI3Kd Syndrome No Grade 3 AEs reported in
selective) [3] (APDS) [3] registration trial [3]

Idelalisib PI3K?d [3] CLL, SLL, iNHL [3] Pneumonia, diarrhea/colitis,

hepatotoxicity [3]

Duvelisib PI13K9, PI3Ky [3] CLL, SLL, FL[3] Pneumonia, diarrhea/colitis,
neutropenia [3]

Alpelisib PI3Ka [3] Breast Cancer [3] Hyperglycemia, cutaneous
reactions, diarrhea [3]

Copanlisib  PI3Ka, PI3K? [3] Follicular Lymphoma (FL) [3] Hyperglycemia, hypertension,
diarrhea [3]

Key Takeaways for Researchers
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e Targeted Mechanism of Action: Leniolisib represents a shift from symptomatic management to
precision medicine for APDS, directly correcting the underlying pathogenic signaling hyperactivation
[1].

¢ Robust Efficacy Data: The drug demonstrated significant, dual efficacy in a rigorous clinical trial
setting, effectively reducing both lymphoproliferation and correcting the fundamental
immunodeficiency in APDS patients [1] [4].

¢ Distinct Safety Profile: Within its approved context, leniolisib has shown a favorable tolerability
profile, which is a notable distinction from the toxicity challenges often associated with earlier PI3K
inhibitors used in oncology [1] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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